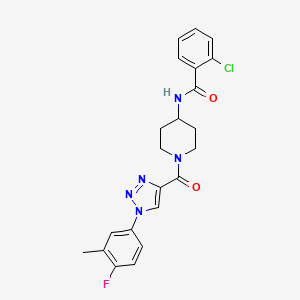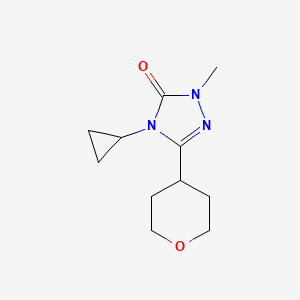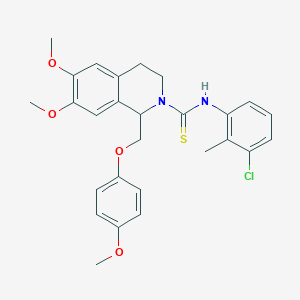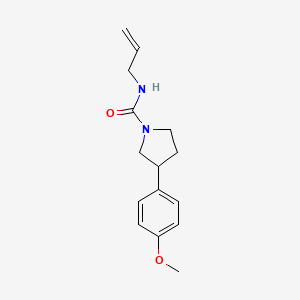
2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound featuring distinct functional groups, including a benzamide, triazole, and piperidine structure. Due to its intricate makeup, this compound is of significant interest in various scientific fields such as medicinal chemistry, organic synthesis, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the formation of the 1H-1,2,3-triazole core
The 4-fluoro-3-methylphenyl component is then introduced via substitution reactions, facilitated by appropriate halogenation and subsequent coupling.
The piperidin-4-yl group is usually incorporated through amide bond formation, using standard peptide coupling reagents like EDCI/HOBt under mild conditions to link it with the triazole moiety.
The benzamide structure is finalized via a chlorination reaction using thionyl chloride or similar reagents, followed by coupling with the intermediate formed in the previous steps.
Industrial Production Methods: Industrial methods would likely involve optimization of each reaction step to maximize yield and minimize cost. This can involve continuous flow chemistry techniques, the use of catalysts to speed up reactions, and employing green chemistry principles to reduce waste and environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: 2-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide undergoes oxidation reactions primarily at the piperidine or the aromatic rings.
Reduction: Reduction of this compound can be targeted at the nitro groups or the aromatic system, often utilizing reagents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide and fluorophenyl groups, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidizing agents such as KMnO₄ or H₂O₂
Reducing agents like NaBH₄ or Pd/C
Substitution reactions facilitated by halogens, acid chlorides, or organometallic reagents
Major Products:
Depending on the nature of the reaction, products may range from partially oxidized aromatic derivatives to fully reduced piperidine systems.
科学的研究の応用
Chemistry:
Used as a building block in the synthesis of more complex organic compounds, including potential drug candidates.
Serves as a molecular probe in studying reaction mechanisms.
Biology:
Investigated for its biological activity, including potential roles as enzyme inhibitors or receptor modulators.
Useful in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity.
Medicine:
Explored for its therapeutic potential in treating diseases, potentially including inflammation, cancer, and neurological disorders.
Studied for its pharmacokinetics and pharmacodynamics properties to develop as a drug candidate.
Industry:
Used in the manufacture of fine chemicals and intermediates.
作用機序
The compound exerts its effects through its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is often implicated in binding interactions, while the piperidine and benzamide components modulate the compound's overall activity and selectivity.
It may inhibit or activate pathways related to its biological target, influencing cell signaling, metabolic pathways, or gene expression, which result in observed pharmacological effects.
類似化合物との比較
2-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
2-chloro-N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Uniqueness:
The presence of both a fluoro and a methyl group on the phenyl ring introduces unique steric and electronic properties that influence the compound's reactivity and interaction with biological targets.
This specific substitution pattern may result in distinct biological activities, making it a valuable candidate for drug discovery and development.
特性
IUPAC Name |
2-chloro-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2/c1-14-12-16(6-7-19(14)24)29-13-20(26-27-29)22(31)28-10-8-15(9-11-28)25-21(30)17-4-2-3-5-18(17)23/h2-7,12-13,15H,8-11H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASQYVAJPHQSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645918.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)


![N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2645925.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2645928.png)

![(2E)-3-(2-chlorophenyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2645930.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2645932.png)



![5-(3-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2645939.png)
